Methyl 3-(4-methoxyphenyl)butanoate
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Overview
Description
Methyl 3-(4-methoxyphenyl)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a molecular formula of C12H16O3 and a molecular weight of 208.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-methoxyphenyl)butanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-methoxyphenylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methoxyphenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: 4-methoxyphenylbutanoic acid.
Reduction: 4-methoxyphenylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-methoxyphenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(4-methoxyphenyl)butanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may then interact with biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Another ester with a fruity odor, used in flavoring and fragrances.
Ethyl acetate: A common ester used as a solvent in various industrial applications.
Methyl 4-methoxybenzoate: Similar in structure but with a different substitution pattern on the aromatic ring.
Uniqueness
Methyl 3-(4-methoxyphenyl)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy group on the aromatic ring influences its reactivity and interactions with other molecules, making it valuable in specific synthetic and industrial applications .
Biological Activity
Methyl 3-(4-methoxyphenyl)butanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H16O3
- Molecular Weight : 208.25 g/mol
- CAS Number : 6555-29-9
The compound features a methoxy group attached to a phenyl ring, which is known to influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Hydrophobic Interactions : The methoxyphenyl group enhances hydrophobic interactions with biological macromolecules, potentially influencing enzyme activity and receptor binding.
- Enzyme Modulation : It has been shown to interact with cytochrome P450 enzymes, which are crucial in drug metabolism and can affect the pharmacokinetics of co-administered drugs.
- Cellular Effects : The compound may influence cellular processes such as gene expression and oxidative stress responses, making it relevant for studies in pharmacology and toxicology.
Biological Activities
Research indicates several notable biological activities associated with this compound:
- Anticancer Activity :
-
Anti-inflammatory Properties :
- The compound has been explored for its potential anti-inflammatory effects, which may be linked to its ability to modulate signaling pathways involved in inflammation.
-
Analgesic Effects :
- Preliminary studies suggest that this compound may possess analgesic properties, potentially making it a candidate for pain management therapies.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Cytotoxic effects on MCF-7 cell line | |
Anti-inflammatory | Modulation of inflammatory pathways | |
Analgesic | Potential pain relief properties |
Case Study: Cytotoxicity Against Cancer Cells
A study investigated the cytotoxic effects of this compound on the MCF-7 breast cancer cell line. The compound showed significant inhibitory activity with an IC50 value comparable to established chemotherapeutic agents like doxorubicin. This suggests potential for further development as an anticancer agent.
Research on Enzyme Interaction
Research has highlighted the interaction of this compound with cytochrome P450 enzymes. This interaction can lead to varying degrees of inhibition or activation based on the specific enzyme context, indicating its relevance in drug-drug interaction studies.
Properties
CAS No. |
6555-29-9 |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 3-(4-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H16O3/c1-9(8-12(13)15-3)10-4-6-11(14-2)7-5-10/h4-7,9H,8H2,1-3H3 |
InChI Key |
QEMGSNIRBXNNJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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